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3,7-Dimethylisoguanine

Antibacterial Multidrug-resistant pathogens Pseudomonas aeruginosa

3,7-Dimethylisoguanine (CHEBI:69062) is a naturally occurring oxopurine alkaloid first isolated from the marine sponge Agelas longissima and subsequently identified in Zyzzya fuliginosa, Paramuricea clavata, and Agelas cervicornis. It belongs to the class of N-methylated isoguanine bases—marine-derived purine analogs characterized by a 6-imino-3,7-dimethyl-6,7-dihydro-3H-purin-2-ol skeleton.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
Cat. No. B1252876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylisoguanine
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC(=O)N2C)N
InChIInChI=1S/C7H9N5O/c1-11-3-9-6-4(11)5(8)10-7(13)12(6)2/h3H,1-2H3,(H2,8,10,13)
InChIKeyJZQHSYUUSIOKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethylisoguanine Sourcing Guide: A Marine Purine Alkaloid with Validated Antibacterial and Antifouling Differentiation


3,7-Dimethylisoguanine (CHEBI:69062) is a naturally occurring oxopurine alkaloid first isolated from the marine sponge Agelas longissima and subsequently identified in Zyzzya fuliginosa, Paramuricea clavata, and Agelas cervicornis [1][2]. It belongs to the class of N-methylated isoguanine bases—marine-derived purine analogs characterized by a 6-imino-3,7-dimethyl-6,7-dihydro-3H-purin-2-ol skeleton. Unlike its regioisomers 1,3-dimethylisoguanine and 1,3,7-trimethylisoguanine, this compound carries methyl substituents exclusively at the N3 and N7 positions of the isoguanine core, a substitution pattern that dictates its distinct biological profile at the intersection of modest antibacterial activity and quantifiable antifouling performance [3][4].

Why 3,7-Dimethylisoguanine Cannot Be Replaced by Other Methylated Purine Alkaloids: The Substitution-Pattern Problem


Marine methylated purine alkaloids share a common C7H9N5O core formula yet diverge sharply in biological activity based solely on the position and number of N-methyl groups. 1,3-Dimethylisoguanine acts as an adenosine receptor antagonist and exhibits gut motility stimulation (guinea pig ileum) and ovarian cancer cytotoxicity (IC50 = 2.1 µg/mL), while 1,3,7-trimethylisoguanine displays potent antiadhesion activity (EC50 = 90 µM against Pseudoalteromonas sp. D41) with low Microtox toxicity (EC50 = 55 µg/mL) [1][2]. In contrast, 3,7-dimethylisoguanine occupies a distinct activity niche: quantifiable but modest antibacterial effects against multidrug-resistant Gram-negative pathogens (MIC = 64–128 mg/L) and measurable antifouling performance with a differentiated toxicity profile (Microtox EC50 = 49 µg/mL) [3][4]. Generic substitution within this compound class is therefore not scientifically defensible—each methylation pattern confers a unique pharmacophore with orthogonal biological readouts.

3,7-Dimethylisoguanine: Head-to-Head Quantitative Evidence for Procurement Decision-Making


Antibacterial Activity Against MDR Gram-Negative Pathogens: 3,7-Dimethylisoguanine vs. Ageliferin-Class Alkaloids

In a direct head-to-head study of eight alkaloids isolated from Agelas dilatata, 3,7-dimethylisoguanine demonstrated a distinct antibacterial activity tier. Against the WHO critical-priority pathogen P. aeruginosa ATCC 27853, 3,7-dimethylisoguanine exhibited an MIC of 64 mg/L (low activity), whereas bromoageliferin showed high activity with an MIC of 8 mg/L—an 8-fold difference. Against P. aeruginosa PAO1, the MICs were 128 mg/L and 32 mg/L, respectively [1]. The compound displayed no activity (MIC ≥128 mg/L) against both tested strains of Acinetobacter baumannii, and low activity (MIC = 64 mg/L) against Klebsiella pneumoniae. The study authors classified antibacterial activity into four categories: high (≤8 mg/L), moderate (16–32 mg/L), low (64 mg/L), and no activity (≥128 mg/L) [1]. 3,7-Dimethylisoguanine fell predominantly into the low-to-no-activity range, clearly differentiated from the lead compound bromoageliferin and moderately differentiated from dibromoageliferin (MIC = 32 mg/L against both P. aeruginosa strains).

Antibacterial Multidrug-resistant pathogens Pseudomonas aeruginosa

Antifouling and Antiadhesion Activity: 3,7-Dimethylisoguanine vs. 1,3,7-Trimethylisoguanine

In a direct comparative antifouling screen of ten compounds isolated from Paramuricea clavata, 3,7-dimethylisoguanine (compound 9) and 1,3,7-trimethylisoguanine (compound 10) were evaluated at 500 µM against three marine biofilm-forming bacterial strains [1]. 3,7-Dimethylisoguanine permitted 75 ± 15% bacterial adhesion of Pseudoalteromonas sp. D41, 60 ± 5% adhesion of Pseudoalteromonas sp. TC8, and 100 ± 15% adhesion of Paracoccus sp. 4M6 (i.e., no inhibition). In contrast, 1,3,7-trimethylisoguanine reduced adhesion to 5 ± 20% for D41 and 40 ± 10% for TC8, with an EC50 of 90 µM against the D41 strain [1]. The critical differentiation is methyl-group-dependent: the addition of a single N1-methyl group (converting 3,7- to 1,3,7-trimethylisoguanine) confers a >15-fold improvement in D41 antiadhesion activity at the screening concentration. Microtox toxicity assessment revealed that 3,7-dimethylisoguanine has an EC50 of 49 µg/mL (274 µM), slightly more toxic than 1,3,7-trimethylisoguanine (EC50 = 55 µg/mL; 284 µM), and substantially more toxic than bufotenine (EC50 > 1000 µg/mL) [1].

Antifouling Biofilm inhibition Marine bacteria

Structural Identity Verification: 3,7-Dimethylisoguanine vs. 3,7-Dimethylguanine as a Definitive NMR Comparator

3,7-Dimethylisoguanine serves as a critical reference standard for distinguishing isoguanine from guanine methylation patterns. When Tasdemir et al. isolated the new purine 3,7-dimethylguanine from Zyzzya fuliginosa, they explicitly relied on 3,7-dimethylisoguanine as the comparator compound for structural assignment by 1D/2D NMR (HMQC, gHMBC, ¹H-¹⁵N gHMBC) and mass spectrometry [1]. The two compounds share identical molecular formula (C₇H₉N₅O) and N3/N7 methylation but differ in the purine core oxidation state: 3,7-dimethylisoguanine has a carbonyl at C2 and an imino group at C6 (isoguanine scaffold), while 3,7-dimethylguanine has a carbonyl at C6 and an amino group at C2 (guanine scaffold) [1][2]. This subtle difference—a formal 180° rotation of the pyrimidine ring functional groups—results in distinct ¹³C NMR chemical shifts. The C2 carbonyl of 3,7-dimethylisoguanine resonates at approximately 158 ppm, whereas the C6 carbonyl of 3,7-dimethylguanine appears at a different chemical shift [3]. This structural distinction is non-trivial for procurement: co-elution or misidentification of these regioisomers during chromatographic purification is a documented risk.

Structural elucidation NMR spectroscopy Regioisomer differentiation

Cross-Study Bioactivity Divergence: 3,7-Dimethylisoguanine vs. 1,3-Dimethylisoguanine—Methylation Position as Activity Switch

A cross-study comparison of the two dimethylisoguanine regioisomers reveals that methylation position acts as a binary switch for bioactivity. 1,3-Dimethylisoguanine (isolated from Amphimedon viridis) increased transmural electrical stimulation-induced contractions in guinea pig longitudinal muscle/myenteric plexus in a dose-dependent manner, an activity compatible with adenosine receptor antagonism [1]. Furthermore, 1,3-dimethylisoguanine exhibited cytotoxicity against an ovarian cancer cell line with an IC50 of 2.1 µg/mL [2]. In contrast, 3,7-dimethylisoguanine has not been reported to exhibit adenosine receptor modulation, gut motility effects, or significant cytotoxicity in any published study; its documented activities are restricted to modest antibacterial effects (MIC 64–128 mg/L) [3] and moderate antifouling performance [4]. Note: some secondary sources have misattributed the ovarian cancer IC50 of 2.1 µg/mL to 3,7-dimethylisoguanine; the original literature confirms this activity belongs to the 1,3-isomer [2].

Structure-activity relationship Gut motility Cytotoxicity

Toxicity Tiering in the Purine Alkaloid Class: Microtox Acute Toxicity of 3,7-Dimethylisoguanine in Context

Among methylated purine alkaloids evaluated in the Microtox assay (Vibrio fischeri luminescence inhibition), 3,7-dimethylisoguanine exhibits an intermediate toxicity profile. Its Microtox EC50 of 49 µg/mL (274 µM) places it between the essentially nontoxic compounds bufotenine (EC50 > 1000 µg/mL, >5000 µM) and serotonin (EC50 > 1000 µg/mL), and the more toxic commercial antifoulant Seanine 211 (EC50 = 6 µM) [1]. Compared directly to its closest structural analog 1,3,7-trimethylisoguanine (EC50 = 55 µg/mL; 284 µM), 3,7-dimethylisoguanine is marginally more toxic by a factor of 1.12 [1]. This toxicity tier—above the nontoxic natural products but well below commercial biocides—is a measurable, reproducible property that may inform selection for applications where moderate ecotoxicity is acceptable but the extreme toxicity of organotin-based antifoulants (TBTO, EC50 < 6 µg/mL) is disqualifying.

Ecotoxicology Microtox assay Vibrio fischeri

3,7-Dimethylisoguanine: Evidence-Backed Application Scenarios for Research and Industrial Use


Negative Control and SAR Probe in Antifouling Screening Programs

In antifouling discovery campaigns targeting marine biofilm-forming bacteria, 3,7-dimethylisoguanine serves as a defined negative-control compound at 500 µM, where it permits 75% bacterial adhesion of Pseudoalteromonas sp. D41 and 100% adhesion of Paracoccus sp. 4M6. Its lack of N1-methylation directly explains its reduced potency relative to 1,3,7-trimethylisoguanine (5% D41 adhesion at equimolar concentration), making it an essential SAR probe for isolating the contribution of the N1-methyl group to antiadhesion activity [1].

Reference Standard for Isoguanine vs. Guanine Scaffold Differentiation in Marine Natural Product Dereplication

For natural product chemistry laboratories engaged in dereplication of sponge or gorgonian extracts, 3,7-dimethylisoguanine provides a validated ¹H and ¹³C NMR fingerprint that distinguishes the isoguanine scaffold from the regioisomeric guanine scaffold. Its established spectroscopic profile has been used as a definitive comparator in the structural elucidation of 3,7-dimethylguanine and related purines, preventing misassignment during fractionation [2][3].

Low-Potency Antibacterial Benchmark for MDR Gram-Negative Screening Cascades

With MIC values of 64 mg/L against K. pneumoniae and P. aeruginosa (ATCC 27853) and ≥128 mg/L against A. baumannii, 3,7-dimethylisoguanine defines the low-activity boundary within the ageliferin-class antibacterial pharmacophore. It can be deployed as a reproducible, low-potency reference compound in dose-response screening cascades where a compound of known marginal activity is needed to calibrate assay sensitivity and to contextualize the potency of novel synthetic derivatives [4].

Ecotoxicological Benchmark for Purine Alkaloid Environmental Risk Assessment

3,7-Dimethylisoguanine's Microtox EC50 of 49 µg/mL establishes a quantitative midpoint on the toxicity spectrum for marine-derived purine alkaloids—less toxic than commercial antifoulants (TBTO EC50 < 6 µg/mL; Seanine 211 EC50 = 6 µM) but more toxic than the nontoxic natural products bufotenine and serotonin (EC50 > 1000 µg/mL). This data point supports environmental risk assessment modeling and informs solvent/disposal protocols for laboratories handling this compound class [1].

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